PEG14 Chain Length Enables Extended Spatial Reach Beyond Standard PEG4–PEG8 Linkers
Hydroxy-PEG14-t-butyl ester provides a 14-unit PEG spacer, offering significantly greater end-to-end distance than the commonly used PEG4, PEG6, and PEG8 linkers that serve as empirical standards in PROTAC design [1]. While shorter PEG linkers (PEG4–PEG8) are optimized for inter-pocket distances up to approximately 3 nm, targets requiring extended conformational accommodation or larger domain rearrangements benefit from the additional reach provided by PEG14 [1]. In a systematic study of Retro-2-based PROTACs incorporating variable-length PEG linkers (PEG2, PEG4, PEG6), GSPT1 degradation activity showed pronounced chain-length dependence, with PEG2 molecules demonstrating degradation while PEG4 and PEG6 variants exhibited altered activity profiles [2].
| Evidence Dimension | PEG chain length (ethylene glycol units) |
|---|---|
| Target Compound Data | 14 ethylene glycol repeat units |
| Comparator Or Baseline | PEG4 (4 units), PEG6 (6 units), PEG8 (8 units) — standard screening linkers |
| Quantified Difference | PEG14 offers 3.5× length of PEG4, 2.3× length of PEG6, and 1.75× length of PEG8 |
| Conditions | Structural and conformational analysis of PROTAC ternary complexes; empirical linker screening workflows |
Why This Matters
Procurement of the PEG14 variant is essential when target protein-E3 ligase spatial requirements exceed the reach of standard PEG4–PEG8 linkers, preventing wasteful synthesis of inactive PROTAC candidates.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
- [2] Meyer C, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026; 280:116992. View Source
